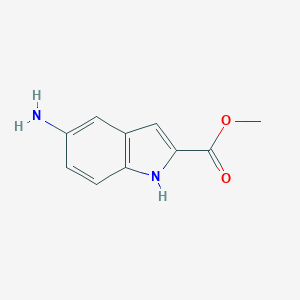

Methyl 5-amino-1H-indole-2-carboxylate

説明

Methyl 5-amino-1H-indole-2-carboxylate (CAS: 71086-99-2) is a substituted indole derivative featuring an amino group at the 5-position and a methyl ester at the 2-position of the indole ring. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 206.19 g/mol. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the development of bioactive molecules. For example, it serves as a precursor in the synthesis of coactivator-associated arginine methyltransferase 1 (CARM1) activators, where its amino group facilitates peptide coupling reactions with protected amino acids . The methyl ester group enhances reactivity in hydrolysis and condensation reactions compared to bulkier esters (e.g., ethyl or tert-butyl) .

特性

IUPAC Name |

methyl 5-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPDKDKJKIBCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438173 | |

| Record name | Methyl 5-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147539-80-8 | |

| Record name | Methyl 5-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of Methyl 5-Nitroindole-2-Carboxylate

The nitro precursor is typically synthesized via esterification of 5-nitroindole-2-carboxylic acid. In a representative procedure, 5-nitroindole-2-carboxylic acid is refluxed with methanol in the presence of concentrated sulfuric acid (5 mol%) for 12 hours, achieving near-quantitative conversion. The crude product is purified via recrystallization from ethanol, yielding colorless crystals (mp 148–150°C).

Reduction to Methyl 5-Amino-1H-Indole-2-Carboxylate

The nitro group is reduced using palladium on carbon (Pd/C) under hydrogen atmosphere. In a optimized protocol, methyl 5-nitroindole-2-carboxylate (2.38 g, 9.58 mmol) is dissolved in methanol (50 mL) with 10% Pd/C (2.3 g) and stirred under H₂ at room temperature for 12 hours. After filtration and solvent removal, column chromatography (ethyl acetate/hexane, 1:3) affords the amine product in 77% yield.

Key Data:

Transfer Hydrogenation with Ammonium Formate

An alternative reduction method employs ammonium formate as a hydrogen donor, avoiding pressurized H₂. This approach is advantageous for scalability and safety.

Reaction Protocol

Methyl 5-nitroindole-2-carboxylate (500 mg, 2.1 mmol) is combined with 5% Pd/C (50 mg) and ammonium formate (1.26 g, 20 mmol) in ethanol (20 mL). The mixture is refluxed for 30 minutes, resulting in complete reduction. The catalyst is removed by filtration, and the solvent is evaporated to yield the product in quantitative yield (100%).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | Ammonium Formate | |

| Catalyst | 5% Pd/C | |

| Solvent | Ethanol | |

| Temperature | Reflux | |

| Time | 0.5 hours | |

| Yield | 100% |

Direct Esterification of 5-Aminoindole-2-Carboxylic Acid

While less common due to amino group reactivity, direct esterification of 5-aminoindole-2-carboxylic acid with methanol can be achieved under acidic conditions.

Methodology

5-Aminoindole-2-carboxylic acid (1.0 g, 5.6 mmol) is suspended in methanol (30 mL) with concentrated H₂SO₄ (0.5 mL). The mixture is refluxed for 24 hours, followed by neutralization with NaHCO₃ and extraction with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated, yielding the methyl ester in 65% yield.

Key Data:

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Catalytic Hydrogenation balances moderate yields (77%) with operational simplicity.

-

Ammonium Formate Reduction offers superior yields (100%) and shorter reaction times but requires careful catalyst handling.

-

Direct Esterification is less efficient (65%) due to competing side reactions but avoids nitro intermediates.

Spectroscopic Characterization

Post-synthesis validation employs:

-

¹H NMR : Aromatic protons appear as singlets at δ 7.52 (C3-H) and δ 6.85–7.21 (C4/C6/C7-H), with the methyl ester group at δ 3.91 (s, 3H).

-

HPLC : Purity ≥98.34% using a C18 column (acetonitrile/water gradient).

Industrial-Scale Considerations

Large-scale production favors catalytic hydrogenation due to established infrastructure. Continuous flow reactors enhance safety and throughput, with typical batch sizes exceeding 10 kg/day.

Emerging Methodologies

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification in non-aqueous media, achieving 58% yield under mild conditions (pH 7.5, 37°C).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times to 15 minutes with comparable yields (73%).

Challenges and Optimization Strategies

Nitro Group Selectivity

Over-reduction to indoline derivatives is mitigated by:

化学反応の分析

Types of Reactions

Methyl 5-amino-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while substitution reactions can introduce various functional groups at different positions on the indole ring .

科学的研究の応用

Methyl 5-amino-1H-indole-2-carboxylate exhibits a range of biological activities, primarily as a scaffold for developing inhibitors targeting various diseases, including viral infections and cancer. The compound's structure allows it to interact with biological targets effectively.

Antiviral Activity

Research has shown that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase, an essential enzyme for the viral replication cycle. For instance, modifications to the indole core have been associated with enhanced inhibitory effects against integrase. In one study, a derivative exhibited an IC50 value of 0.13 μM, indicating potent activity against HIV-1 integrase, which is crucial for developing new antiviral therapies .

Antitumor Activity

Indole derivatives have also been explored for their anticancer properties. This compound can be modified to enhance its interaction with tumor cells or specific pathways involved in cancer progression. Indole compounds are known to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways related to cell survival and growth .

Structural Modifications and Optimization

The effectiveness of this compound can be significantly improved through structural modifications. Researchers have focused on optimizing the indole scaffold to enhance binding affinity and selectivity for target proteins.

Enhancing Integrase Inhibition

Studies have demonstrated that introducing substituents at specific positions on the indole ring can increase the compound's potency as an integrase inhibitor. For example, derivatives with halogenated benzene rings at the C6 position and longer branches at C3 showed improved inhibitory activity against HIV-1 integrase .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how different substitutions affect biological activity. The introduction of electron-withdrawing groups or hydrophobic moieties has been shown to enhance the interaction with the target site, thereby increasing the efficacy of the compounds .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound derivatives:

作用機序

The mechanism of action of Methyl 5-amino-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities .

類似化合物との比較

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The amino group (-NH₂) at position 5 enhances the electron density of the indole ring, increasing reactivity toward electrophilic substitution. In contrast, electron-withdrawing groups like -F or -CN reduce nucleophilicity, directing reactions to different positions .

- Biological Activity: The amino group is critical in CARM1 activators, where it participates in hydrogen bonding with target enzymes .

Ester Group Variations

Key Observations :

- Reactivity : Methyl esters hydrolyze faster than ethyl or tert-butyl esters due to reduced steric hindrance, making them suitable for stepwise syntheses .

- Stability : Ethyl and tert-butyl esters are preferred for long-term storage or reactions requiring harsh conditions .

Additional Ring Substitutions

Key Observations :

- Steric Effects: A methyl group at position 3 (e.g., in methyl 5-amino-3-methyl-1H-indole-2-carboxylate) disrupts planarity, affecting interactions in enzyme binding pockets .

- Acidic Properties : The free hydroxy group in 5-hydroxy derivatives enables hydrogen bonding, useful in coordination chemistry .

生物活性

Methyl 5-amino-1H-indole-2-carboxylate, an indole derivative, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger class of indole derivatives, which are known for their significant roles in various biochemical processes and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, exhibit a wide range of biological activities. These include:

- Antiviral : Inhibition of viral replication mechanisms.

- Anticancer : Induction of apoptosis in cancer cells.

- Antimicrobial : Effective against various bacterial and fungal pathogens.

- Anti-inflammatory : Reduction of inflammatory responses.

- Antidiabetic : Modulation of glucose metabolism.

The biological activities are attributed to their ability to interact with multiple biological targets, including enzymes and receptors involved in critical metabolic pathways .

The mechanism by which this compound exerts its effects is multifaceted:

- Receptor Interaction : The compound is known to interact with serotonin receptors (5-HT2A and 5-HT2C), which are implicated in mood regulation and other physiological processes .

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and viral replication. For instance, studies have shown that related indole derivatives can inhibit HIV integrase, a crucial enzyme for viral replication .

Biochemical Pathways

This compound influences several biochemical pathways:

- Tryptophan Metabolism : As an indole derivative, it is involved in the metabolism of tryptophan, potentially affecting serotonin levels and related physiological functions.

- Cell Signaling : The compound may modulate signaling pathways that govern cell survival, proliferation, and apoptosis.

Antiviral Activity

Research has indicated that this compound shows promising antiviral properties. For example, it has been studied for its ability to inhibit the strand transfer activity of HIV integrase with IC50 values indicating effective inhibition at micromolar concentrations .

Anticancer Properties

Studies have reported that indole derivatives can induce apoptosis in various cancer cell lines. This compound has been associated with downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased cancer cell death .

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy against HIV, this compound demonstrated significant inhibition of viral replication. The compound's mechanism involved chelation with Mg²⁺ ions within the active site of integrase, disrupting the viral life cycle .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with molecular analysis revealing activation of apoptotic pathways .

Data Table: Biological Activities of this compound

Q & A

Q. What are the common synthetic routes for Methyl 5-amino-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous indole derivatives are prepared by reacting formyl-indole precursors (e.g., 3-formyl-1H-indole-2-carboxylate) with reagents like 2-aminothiazol-4(5H)-one under reflux in acetic acid. Reaction duration (3–5 hours) and stoichiometric ratios (1.1 equiv of the aldehyde precursor) are critical for optimizing yield . Catalysts such as sodium acetate may enhance reaction efficiency. Monitoring via TLC or HPLC is recommended to track progress.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires multi-technique verification:

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement .

- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions (e.g., amino and ester groups).

- Mass spectrometry : Verify molecular weight (e.g., via ESI-MS) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Respiratory protection : Use NIOSH-approved P95 respirators if airborne particulates are generated .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation exposure.

- Waste disposal : Segregate chemical waste and avoid drainage systems .

Advanced Research Questions

Q. What analytical strategies are recommended when encountering discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

- Impurity analysis : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) to identify byproducts .

- Isotopic labeling : Introduce - or -labels to trace unexpected peaks in NMR spectra .

Q. How does the presence of the amino and ester groups influence the compound's reactivity in further functionalization?

- Methodological Answer :

- Amino group : Acts as a nucleophile, enabling reactions like acylation (e.g., benzoylation ) or Schiff base formation. Protect with Boc or Fmoc groups to prevent side reactions.

- Ester group : Susceptible to hydrolysis under basic conditions; use methanol/THF with catalytic NaOH for controlled saponification . Steric hindrance from the indole ring may slow reactivity.

Q. What are the challenges in achieving high enantiomeric purity when synthesizing derivatives of this compound?

- Methodological Answer :

- Chiral resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution.

- Asymmetric catalysis : Use Rhodium(I) complexes or organocatalysts (e.g., proline derivatives) to induce stereoselectivity during cyclization .

- Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to isolate enantiomers .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction pathways?

- Methodological Answer :

- DFT calculations : Model transition states to predict regioselectivity in electrophilic substitution (e.g., nitration at C4 vs. C6).

- Molecular docking : Screen interactions with biological targets (e.g., kinase enzymes) to design bioactive derivatives .

- Reactivity descriptors : Use Fukui indices to identify nucleophilic/electrophilic sites on the indole ring .

Q. Which spectroscopic techniques are most effective for monitoring the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Store samples at 40°C/75% RH and analyze degradation via:

- HPLC-UV : Quantify decomposition products over time .

- FTIR : Detect hydrolysis of the ester group (loss of carbonyl peak at ~1700 cm).

- Light sensitivity : Use UV-vis spectroscopy to assess photodegradation kinetics under ICH Q1B guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。